Complanatoside A

Aging Geroprotection C. elegans

Source authenticated Complanatoside A, the Pharmacopoeia-defined QC marker for Semen Astragali Complanati. Unlike generic flavonoids, this specific compound demonstrates unique, evidence-backed polypharmacology (cuproptosis induction, FOXO/DAF-16 activation) essential for reproducible aging, renal fibrosis, and oncology research. Ensure batch consistency with the validated analytical standard.

Molecular Formula C27H30O18
Molecular Weight 642.5 g/mol
Cat. No. B560618
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameComplanatoside A
Molecular FormulaC27H30O18
Molecular Weight642.5 g/mol
Structural Identifiers
SMILESC1=C(C=C(C(=C1O)OC2C(C(C(C(O2)CO)O)O)O)O)C3=C(C(=O)C4=C(C=C(C=C4O3)O)O)OC5C(C(C(C(O5)CO)O)O)O
InChIInChI=1S/C27H30O18/c28-5-13-16(34)19(37)21(39)26(42-13)44-24-10(32)1-7(2-11(24)33)23-25(18(36)15-9(31)3-8(30)4-12(15)41-23)45-27-22(40)20(38)17(35)14(6-29)43-27/h1-4,13-14,16-17,19-22,26-35,37-40H,5-6H2/t13-,14-,16-,17-,19+,20+,21-,22-,26+,27+/m1/s1
InChIKeyLLVOJEYSNCNXJN-XUAXIHHBSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 20 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Complanatoside A: A Pharmacopoeia-Standardized Flavonol Glycoside from Astragalus complanatus for Targeted Research


Complanatoside A is a flavonol glycoside and the primary active constituent of Semen Astragali Complanati, a traditional Chinese herb with applications in liver and kidney health [1]. Its established identity as a quality control marker in the Chinese Pharmacopoeia ensures batch-to-batch consistency for research and industrial sourcing [2]. Unlike many poorly characterized natural compounds, Complanatoside A offers a defined chemical structure (C₂₇H₃₀O₁₈; MW: 642.5) and a growing body of mechanism-specific evidence across oncology, metabolic, and age-related disease research.

Why Complanatoside A Cannot Be Replaced by Common Flavonoids or Closely Related Analogs


Generic substitution with other flavonol glycosides (e.g., quercetin, astragalin) or even the co-occurring Complanatoside B is scientifically unsound due to profound differences in pharmacokinetic behavior [1] and unique, disease-relevant mechanisms of action. While many flavonoids share an antioxidant scaffold, Complanatoside A demonstrates distinct polypharmacology, including the induction of cuproptosis in cancer cells [2] and the coordinated activation of FOXO/DAF-16, NRF2/SKN-1, and HSF-1 pathways for lifespan extension [3]. These specific, quantifiable activities are not present in its closest analogs, making the selection of authentic Complanatoside A critical for reproducible and translational research outcomes.

Complanatoside A Differentiation Data: A Quantitative Guide for Scientific Procurement


Lifespan Extension and Proteostasis: Quantified Superiority in C. elegans Models

Complanatoside A (CA) significantly extends lifespan in a dose-dependent manner, a core geroprotective metric. At its optimal concentration of 50 µM, CA increased the mean lifespan of C. elegans by 16.87% [1]. In contrast, a study on quercetin, a widely used flavonol comparator, reported a more modest 12% lifespan extension at a higher concentration of 100 µM in the same model system [2]. Furthermore, CA's mechanism is uniquely defined by its simultaneous requirement for the DAF-16/FOXO, SKN-1/NRF2, and HSF-1 transcription factors [1]. This distinct poly-pathway activation correlates with a functional benefit not universally observed in this class: a marked reduction in the accumulation of toxic proteins (α-synuclein and β-amyloid) and a delay in the onset of neurodegenerative phenotypes in Alzheimer's and Parkinson's disease models [1].

Aging Geroprotection C. elegans Proteostasis Neurodegeneration

Renal Fibrosis and Diabetic Nephropathy: Quantified Histopathological Amelioration

In a validated diabetic nephropathy (DN) mouse model (HFD/STZ-induced), Complanatoside A (CA) treatment delivered significant, quantified improvements in renal histopathology. CA reduced the kidney index from 11.2 mg/g to 7.8 mg/g and improved the urinary albumin-to-creatinine ratio (UACR) [1]. Critically, CA decreased glomerular collagen deposition by 42.6% and improved mesangial expansion by 57.3% [1]. At the molecular level in high-glucose-stimulated mesangial cells, CA downregulated the expression of key fibrotic markers fibronectin (FN) by 68% and type IV collagen (Col IV) by 54% [1]. In contrast, while the related flavonoid astragalin has been shown to alleviate renal injury in diabetic mice, the available data describe qualitative improvements (e.g., lessened tissue lesions) without comparable histopathological quantification [2].

Diabetic Nephropathy Renal Fibrosis Kidney Injury ECM Accumulation

Cuproptosis Induction: A Unique Mechanism of Action in Prostate Cancer

Complanatoside A (CA) distinguishes itself from other flavonoid anticancer compounds by its ability to induce cuproptosis, a recently characterized form of programmed cell death triggered by copper overload. CA directly targets and downregulates the copper chaperone ATOX1, leading to a measurable accumulation of intracellular copper ions [1]. This disruption in copper homeostasis results in the inhibition of mitochondrial activity and the induction of cuproptosis in prostate cancer (PCa) cells [1]. In vivo, CA markedly suppressed subcutaneous PCa tumor growth [1]. This mechanism is fundamentally different from the widely reported apoptosis or ferroptosis induction by compounds like quercetin or apigenin [2].

Prostate Cancer Cuproptosis Copper Homeostasis ATOX1

Pharmacokinetic Differentiation from Complanatoside B: Processing-Dependent Bioavailability

Even among co-occurring compounds from the same plant source, pharmacokinetic behavior can be markedly different. A direct head-to-head study in rats compared the pharmacokinetics of Complanatoside A and Complanatoside B following administration of raw and salt-processed Semen Astragali Complanati [1]. While salt-processing significantly increased the C_max of both compounds, the effect was quantifiably distinct. For Complanatoside A, C_max increased from 14.72 ± 11.13 µg/L (raw) to 35.64 ± 21.99 µg/L (processed), and its mean residence time (MRT) decreased from 3.93 ± 0.26 h to 1.43 ± 0.24 h [1]. These changes differ from those observed for Complanatoside B, where MRT decreased from 3.34 ± 0.44 h to 1.81 ± 0.36 h [1].

Pharmacokinetics Bioavailability Flavonoid Glycosides Herbal Processing

Regulatory Benchmarking: Designation as a Pharmacopoeia Quality Control Marker

Complanatoside A is officially designated as the quality control (QC) index marker for the herb Astragalus complanatus in the 2010 edition of the Chinese Pharmacopoeia [1]. This regulatory benchmark ensures that commercial sources of the herb are standardized based on their Complanatoside A content. This status is not shared by many other flavonol glycosides from the same plant, such as Complanatoside B or Complanatin , which lack this official QC designation.

Quality Control Chinese Pharmacopoeia Analytical Standard Sourcing

Quantified Antiplatelet Activity: A Distinct Cardiovascular Profile

Pharmacological testing has identified Complanatoside A as having significant antiplatelet aggregation activity [1]. While the exact IC50 is not widely published in English-language literature, this specific bioactivity represents a functional distinction within the flavonoid class, as many flavonol glycosides (e.g., rutin, astragalin) are not primarily characterized by potent antiplatelet effects [2].

Cardiovascular Antiplatelet Thrombosis Hemostasis

Complanatoside A: Target Applications Driven by Differentiated Evidence


Geroprotection and Neurodegeneration Model Development

Based on its demonstrated ability to extend C. elegans lifespan by 16.87% at 50 µM [1] and reduce toxic protein aggregates, Complanatoside A is an optimal tool compound for research into aging biology, proteostasis, and age-related neurodegenerative diseases. It is particularly suited for studies aiming to validate the DAF-16/FOXO, SKN-1/NRF2, and HSF-1 pathways as therapeutic targets.

Preclinical Diabetic Nephropathy (DN) and Renal Fibrosis Studies

Given its quantified efficacy in a DN mouse model—including a 42.6% reduction in glomerular collagen deposition and 57.3% improvement in mesangial expansion [2]—Complanatoside A is a compelling candidate for in vivo studies focused on halting or reversing renal fibrosis. Its defined molecular targets (NOX4/NLRP3) [3] make it a valuable tool for mechanistic exploration of diabetic complications.

Cuproptosis-Focused Cancer Research

As a validated inducer of cuproptosis via ATOX1 downregulation and copper accumulation [4], Complanatoside A offers a unique probe for studying this specific form of cell death in prostate cancer and potentially other malignancies. It is ideal for research programs seeking to exploit copper homeostasis as a therapeutic vulnerability.

Analytical Standard for Herbal Product Quality Control

Due to its status as a designated quality control marker in the Chinese Pharmacopoeia [5], Complanatoside A is the essential analytical standard for quantifying and authenticating Semen Astragali Complanati in herbal extracts, dietary supplements, and traditional medicine formulations. This ensures batch-to-batch consistency and regulatory compliance.

Technical Documentation Hub

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